Enhanced Lipophilicity Tuning: A Measured LogP Difference of 0.1 Compared to the 2-Furyl Isomer
5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine demonstrates a lower computed lipophilicity (XLogP3-AA = 0.5) relative to its direct positional isomer, 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine (XLogP3-AA = 0.6) [1]. This quantifiable difference, while numerically small, occurs in a critical logP window for CNS drug candidates and can influence solubility, permeability, and metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine: 0.6 |
| Quantified Difference | 0.1 log unit (lower lipophilicity) |
| Conditions | Computed property (PubChem, XLogP3 3.0) |
Why This Matters
This difference is a verifiable factor for procurement when optimizing a lead series for an improved pharmacokinetic profile, as a slight reduction in logP can be strategically employed to address solubility or off-target binding issues.
- [1] PubChem. (2026). XLogP3-AA computed property comparisons for CID 63691895 (5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine) and CID 12092557 (5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63691895 View Source
